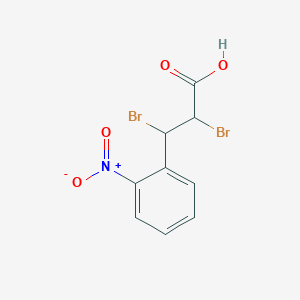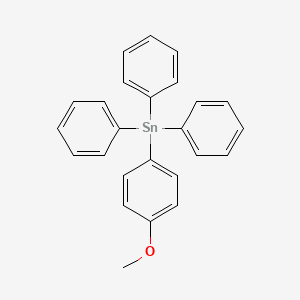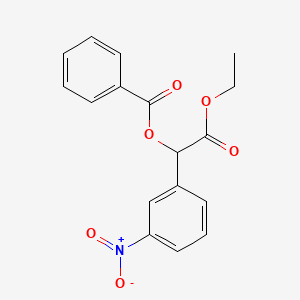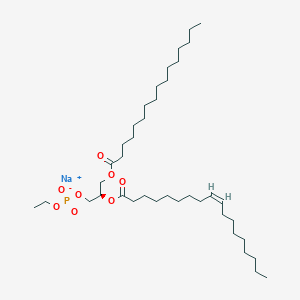
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt is a phosphatidylethanol, a type of glycerophospholipid formed by the substitution of ethanol for the lipid headgroup by the enzyme phospholipase D . This compound is significant in various biological and chemical contexts due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt typically involves the enzymatic reaction of phospholipase D with phosphatidylcholine in the presence of ethanol . This reaction substitutes the choline headgroup with ethanol, forming phosphatidylethanol.
Industrial Production Methods: Industrial production of this compound often employs large-scale enzymatic processes, ensuring high yield and purity. The use of bioreactors and controlled reaction conditions, such as temperature and pH, are crucial for optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated oleoyl chain, leading to the formation of peroxides and other oxidative products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Phospholipases such as phospholipase A2 and phospholipase D are typically used under physiological conditions (pH 7.4, 37°C).
Major Products:
Oxidation: Peroxides and aldehydes.
Hydrolysis: Free fatty acids (palmitic acid and oleic acid) and glycerophosphoethanol.
Applications De Recherche Scientifique
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and hydrolysis reactions.
Biology: Serves as a biomarker for alcohol consumption due to its formation in the presence of ethanol.
Medicine: Investigated for its potential role in diagnosing and monitoring alcohol abuse.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.
Mécanisme D'action
The primary mechanism of action of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt involves its integration into cellular membranes, where it can influence membrane fluidity and signaling pathways. The compound interacts with various proteins and enzymes, modulating their activity and affecting cellular processes .
Comparaison Avec Des Composés Similaires
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol: Another glycerophospholipid with similar fatty acid chains but a different headgroup.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate: Similar structure but with a phosphate headgroup instead of ethanol.
Uniqueness: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol Sodium Salt is unique due to its ethanol headgroup, which is formed specifically in the presence of ethanol and phospholipase D. This makes it a valuable biomarker for alcohol consumption and a useful tool in various biochemical studies .
Propriétés
Formule moléculaire |
C39H74NaO8P |
|---|---|
Poids moléculaire |
725.0 g/mol |
Nom IUPAC |
sodium;ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C39H75O8P.Na/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-39(41)47-37(36-46-48(42,43)45-6-3)35-44-38(40)33-31-29-27-25-23-21-18-16-14-12-10-8-5-2;/h19-20,37H,4-18,21-36H2,1-3H3,(H,42,43);/q;+1/p-1/b20-19-;/t37-;/m1./s1 |
Clé InChI |
JFUGSRIBTPUDOW-VYMFHCNISA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



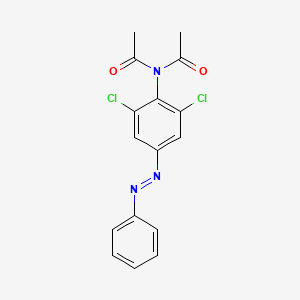
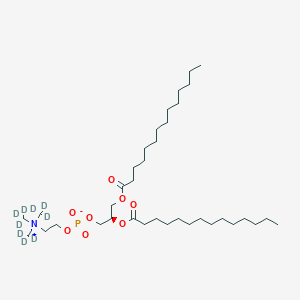

![Ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942515.png)

![(1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942532.png)

![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11942543.png)

